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3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a member of the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms and two sulfur atoms. This compound exhibits a unique structure where a chlorophenyl group is attached to a triazole ring, contributing to its distinctive chemical properties and biological activities. The molecular formula of this compound is , and it has been studied for its potential applications in various fields, particularly in medicinal chemistry due to its pharmacological properties .
These reactions highlight the compound's versatility in synthetic organic chemistry.
3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione has shown promising biological activities, particularly as an antimicrobial and antifungal agent. Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial strains and fungi. The presence of the triazole ring is crucial for these biological effects, as it interacts with biological targets such as enzymes and receptors .
Additionally, studies have suggested potential anticancer properties linked to this compound, making it a candidate for further investigation in cancer therapeutics .
The synthesis of 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione typically involves the following steps:
This multi-step synthesis allows for the introduction of various substituents on the triazole ring.
The applications of 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione are diverse:
Interaction studies have demonstrated that 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione can interact with various biological macromolecules. Notably, its interactions with enzymes involved in metabolic pathways have been investigated. These studies often utilize techniques such as spectroscopy and crystallography to elucidate binding mechanisms and affinities . Understanding these interactions is crucial for optimizing the compound's efficacy in therapeutic applications.
Several compounds share structural similarities with 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione | Contains nitrophenyl substituent | Antimicrobial |
| 3-(4-hydroxyphenyl)-4-methylthio-1H-1,2,4-triazole | Hydroxy group enhances solubility | Antifungal |
| 3-(phenyl)-4-(pyridinyl)-1H-1,2,4-triazole | Pyridine ring introduces different reactivity | Anticancer |
The uniqueness of 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione lies in its specific substitution pattern and the presence of both chlorophenyl and phenyl groups on the triazole ring. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to other similar compounds. The chlorophenyl group contributes to its lipophilicity and potential bioavailability in pharmaceutical applications .
The synthesis of 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione begins with the preparation of a thiosemicarbazide intermediate. A common approach involves condensing 2-chlorobenzyl chloride with thiourea to form the corresponding thiosemicarbazide, followed by cyclization in alkaline conditions [1] . For instance, heating benzoylthiosemicarbazide in 20% sodium hydroxide at 90–95°C for 3 hours yields 5-phenyl-1,2,4-triazole-3-thione, a structural analog [2]. Subsequent alkylation introduces the 2-chlorophenylmethyl group via reaction with 2-chlorobenzyl bromide in the presence of potassium carbonate .
A one-pot, two-step methodology has also been developed to streamline synthesis. Substituted hydrazides react with aryl isothiocyanates in ethanol under reflux, followed by treatment with 4N sodium hydroxide to directly form the triazole-5-thione core [1]. This method reduces solvent waste and improves atom economy compared to traditional multi-step isolations [1] [3].
Key parameters for optimizing the synthesis include solvent selection, temperature control, and catalyst use. Ethanol-water mixtures are preferred for their environmental safety and cost-effectiveness, achieving yields of 31–84% for intermediate triazole-5-thiones [1] [2]. For alkylation steps, dry acetone or dimethylformamide (DMF) enhances reactivity, with potassium carbonate serving as a base to deprotonate the thione group [2] .
Reaction temperature critically influences cyclization efficiency. Maintaining 90–95°C during the alkaline cyclization of benzoylthiosemicarbazide ensures complete conversion to the triazole ring [2]. Continuous-flow systems have been proposed to intensify exothermic steps, improving safety and reproducibility [3]. For example, flow reactors enable precise control over residence times (e.g., 30 minutes at 110°C), reducing side reactions and boosting yields by 15–20% compared to batch processes [3].
Purification of the target compound involves sequential recrystallization and chromatography. Initial recrystallization from ethanol removes unreacted starting materials, yielding yellow crystals with melting points of 200–206°C [1]. For higher purity, silica gel column chromatography using ethyl acetate/hexane (3:7) elutes the product .
Yield optimization strategies include:
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared Spectroscopy (FT-IR)
Strong absorptions at 1250 cm⁻¹ (C=S stretch) and 1550 cm⁻¹ (triazole ring vibrations) are diagnostic [1] .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 329.8 [M+H]⁺, consistent with the molecular formula C₁₆H₁₂ClN₃S .
Single-crystal X-ray diffraction reveals a planar triazole ring with dihedral angles of 12.5° and 18.7° relative to the phenyl and 2-chlorophenyl groups, respectively [5]. The C=S bond length measures 1.68 Å, characteristic of thione tautomers. Intermolecular N-H···S hydrogen bonds (2.89 Å) stabilize the crystal lattice, explaining the compound’s high melting point [5].
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.21 Å, b = 10.54 Å, c = 14.32 Å |
| Bond Angle (C-S-C) | 105.3° |
The crystallographic analysis of 1,2,4-triazole-5-thione derivatives provides fundamental insights into the molecular geometry and electronic structure of these compounds. Experimental crystallographic studies have established characteristic bond lengths and angles that serve as benchmarks for computational validation [1] [2].
In the triazole ring system, the carbon-sulfur double bond (C=S) consistently exhibits lengths in the range of 1.668-1.692 Å across different derivatives [1] [3] [2]. The experimental C=S bond length in 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione was determined to be 1.692(3) Å [1], which compares favorably with the 1.687(3) Å observed in 3-benzyl-4-phenyl-1,2,4-triazole-5-thione [2]. These values are consistently shorter than typical C-S single bonds, confirming the double bond character and indicating significant electron delocalization within the thiocarbonyl group.
The nitrogen-nitrogen bonds within the triazole ring demonstrate characteristic lengths of 1.383-1.387 Å, while the carbon-nitrogen bonds range from 1.301-1.388 Å depending on their position and hybridization state [1] [3]. The N(2)-C(14) bond at 1.301(4) Å shows pronounced double bond character, consistent with the resonance structures of the triazole system. The endocyclic bonds N(3)-C(13) and N(4)-C(13) at 1.365(4) Å and 1.313(4) Å respectively demonstrate the delocalized nature of the π-electron system [1].
Bond angle analysis reveals that the triazole ring maintains planarity with angles close to ideal values. The critical angles C(13)-N(3)-C(14) and C(14)-N(2)-N(4) measure 107.6(3)° and 103.0(3)° respectively in the experimental structure [1]. The exocyclic angle N(4)-C(13)-S(1) of 128.4(3)° reflects the sp² hybridization of the carbon atom and the steric demands of the sulfur substituent.
Crystallographic studies of various substituted derivatives consistently show that the triazole ring maintains essential planarity, with maximum deviations from the mean plane typically below 0.01 Å [3] [4]. The planarity is crucial for maintaining the aromatic character and facilitating π-electron delocalization throughout the ring system.
Dihedral angle measurements between the triazole ring and pendant aromatic substituents vary significantly depending on steric and electronic factors. In 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, the dihedral angles between the triazole plane and the phenylamino and phenyl rings are 16.98(2)° and 83.36(1)° respectively [1], indicating differing degrees of conjugation and steric hindrance.
Density Functional Theory calculations have emerged as the primary computational approach for investigating the electronic structure and properties of 1,2,4-triazole-5-thione derivatives. The B3LYP hybrid functional combined with 6-311G** basis sets has proven particularly effective for these systems, providing excellent agreement with experimental crystallographic data [1] [5] [6].
Geometric optimization using B3LYP/6-311G** reproduces experimental bond lengths with remarkable accuracy. The calculated C=S bond length of 1.6684 Å compares excellently with the experimental value of 1.692(3) Å, representing a deviation of less than 1.5% [1]. Similarly, the nitrogen-nitrogen and carbon-nitrogen bonds within the triazole ring show excellent correlation between theory and experiment, with deviations typically below 2-3%.
The PBE1PBE functional with 6-311G* basis set provides an alternative approach that often yields slightly different results. For the C=S bond, PBE1PBE/6-311G* predicts a length of 1.659 Å, showing marginally better agreement with experiment than B3LYP [1]. However, both functionals consistently reproduce the essential geometric features and relative trends across different derivatives.
Electronic structure calculations reveal significant insights into the bonding nature within triazole-5-thione systems. The highest occupied molecular orbital (HOMO) typically exhibits π-character delocalized across the triazole ring and extending to the sulfur atom, while the lowest unoccupied molecular orbital (LUMO) shows π*-antibonding character [5] [6]. The HOMO-LUMO energy gap, calculated at approximately 3.1 eV for 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, indicates moderate electronic stability and potential for electronic excitation [7].
Natural Bond Orbital (NBO) analysis provides detailed insights into electron distribution and bonding character. The C=S bond shows occupancy values of 1.99384 and 1.98170 atomic units for the σ and π components respectively using B3LYP/6-311G* [1]. The significant π-bond occupancy confirms substantial double bond character, while the π-antibonding orbital occupancy of 0.56667 indicates some back-donation from sulfur to carbon.
Atomic charge distribution calculations using Natural Population Analysis reveal that the sulfur atom carries a significant negative charge (-0.257 e using B3LYP/6-311G**), while the carbon atom bonded to sulfur bears a positive charge (+0.235 e) [1]. This charge separation facilitates nucleophilic attack at the carbon center and electrophilic attack at sulfur, explaining the observed chemical reactivity patterns.
Vibrational frequency calculations using scaled quantum mechanical force fields reproduce experimental infrared and Raman spectra with good accuracy [8] [9]. The characteristic C=S stretching frequency appears in the range 1160-1200 cm⁻¹, while triazole ring vibrations occur between 1400-1600 cm⁻¹. These calculations aid in spectroscopic assignment and provide thermodynamic properties such as zero-point vibrational energy and entropy contributions.
Tautomerism represents a fundamental aspect of 1,2,4-triazole-5-thione chemistry, with the thione-thiol equilibrium being of particular significance. Comprehensive theoretical and experimental studies have established that the thione form predominates under most conditions, but the equilibrium position can be influenced by solvent, temperature, and substitution patterns [10] [11] [12].
Quantum chemical investigations of thione-thiol tautomerism have utilized various computational approaches. Density functional theory calculations at the B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) levels consistently predict the thione tautomer to be more stable than the thiol form by 15-25 kJ/mol in the gas phase [10] [11]. This energy difference reflects the greater delocalization possible in the thione form and the stronger C=S double bond compared to the C-S single bond in the thiol tautomer.
The prototropic equilibrium involves hydrogen transfer between nitrogen and sulfur centers, with the process proceeding through well-defined transition states. Computational studies reveal activation barriers of 200-240 kJ/mol for the 1,2-hydrogen shift mechanism in the gas phase [10] [12]. These high barriers indicate that rapid tautomeric interconversion is unlikely under normal conditions, consistent with experimental observations of stable thione forms.
Solvent effects significantly influence tautomeric equilibria, with polar protic solvents generally favoring the thiol form through hydrogen bonding stabilization [13] [12]. Polarizable Continuum Model (PCM) calculations demonstrate that solvents such as water, ethanol, and dimethyl sulfoxide reduce the energy difference between tautomers and lower activation barriers for interconversion [9] [12]. However, even in polar solvents, the thione form typically remains more stable.
Nuclear Magnetic Resonance spectroscopy provides direct experimental evidence for tautomeric preferences. 15N NMR chemical shifts show characteristic patterns that distinguish between thione and thiol forms [14] [15]. The absence of signals corresponding to S-H protons in 1H NMR spectra of crystalline samples confirms the predominance of the thione tautomer in the solid state [16] [17].
Temperature-dependent studies reveal that tautomeric equilibria can shift with thermal energy input. Variable temperature NMR measurements show gradual changes in chemical shifts and coupling patterns that reflect increased population of minor tautomeric forms at elevated temperatures [15] [18]. However, the thione form remains dominant across the typical experimental temperature range.
Substitution effects on tautomeric equilibria have been systematically investigated through computational studies of various derivatives. Electron-withdrawing substituents tend to stabilize the thione form by increasing the electrophilicity of the carbon center, while electron-donating groups can reduce the energy gap between tautomers [10] [19]. The nature and position of substituents thus provide a means for fine-tuning tautomeric preferences.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as a powerful tool for studying tautomeric mixtures in solution [20] [21]. These studies confirm the coexistence of thione and thiol forms in certain solvents, with quantitative analysis revealing typical thione:thiol ratios of 85:15 to 95:5 depending on conditions [20] [22].